Mersacidin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

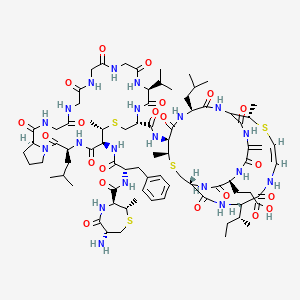

Canonical SMILES

Isomeric SMILES

Mersacidin is a natural product found in Bacillus subtilis with data available.

Mersacidin is a ribosomally synthesized and post-translationally modified peptide, classified as a lantibiotic. It is produced by the bacterium Bacillus sp. strain HIL Y-85,54728 and consists of 20 amino acids, featuring a unique structure that includes multiple lanthionine rings. This structural configuration contributes to its stability and antimicrobial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Mersacidin's mechanism of action involves the inhibition of bacterial cell wall biosynthesis by binding to the peptidoglycan precursor lipid II, thereby disrupting transglycosylation reactions essential for cell wall formation .

The primary chemical reaction involving mersacidin is its complexation with lipid II, a crucial component in the synthesis of bacterial cell walls. This interaction inhibits the transglycosylation step in peptidoglycan biosynthesis, which is vital for maintaining cell wall integrity. Mersacidin's binding to lipid II prevents its utilization in constructing the polysaccharide layer of the bacterial cell wall, leading to cell lysis and death . The compound's ability to induce a significant cell wall stress response in Staphylococcus aureus has been noted, highlighting its effectiveness even at sub-inhibitory concentrations .

Mersacidin exhibits potent antibacterial activity against various Gram-positive bacteria. Its effectiveness has been demonstrated in both in vitro and in vivo studies, where it significantly reduced bacterial counts in infected animal models without causing notable toxicity . The minimum inhibitory concentration (MIC) of mersacidin against MRSA has been established through serial dilution methods, confirming its potential as a therapeutic agent . Additionally, it has been shown to induce an immune response characterized by elevated levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α .

The synthesis of mersacidin primarily occurs within Bacillus strains through ribosomal synthesis followed by post-translational modifications. The biosynthetic pathway involves specific enzymes responsible for introducing lanthionine rings and other modifications that enhance the peptide's stability and activity . Recent advancements allow for heterologous expression of mersacidin in Escherichia coli, enabling researchers to produce inactive prepeptide forms that can be activated post-purification. This method facilitates further studies on mersacidin's structure-function relationships and potential engineering for enhanced antimicrobial properties .

Mersacidin shows promise as a therapeutic agent against resistant bacterial strains, particularly MRSA. Its unique mechanism of action makes it a candidate for developing new antibiotics that can circumvent existing resistance mechanisms seen with conventional antibiotics like vancomycin. Additionally, due to its structural characteristics, mersacidin is also of interest for lantibiotic engineering, potentially leading to novel derivatives with improved efficacy or spectrum of activity .

Studies on mersacidin have revealed its interactions with various bacterial systems. Notably, it induces a robust cell wall stress response in Staphylococcus aureus, activating genes associated with the VraSR regulatory system that mediates resistance to cell wall-targeting antibiotics . Unlike other lantibiotics such as nisin, which rapidly depolarize bacterial membranes, mersacidin's slower action allows bacteria to mount a stress response, making it an interesting subject for further research into antibiotic resistance mechanisms .

Mersacidin belongs to a broader class of lantibiotics that share similar structural features and modes of action but differ in their specific interactions and biological activities. Below is a comparison with other notable lantibiotics:

| Compound | Structure Features | Mechanism of Action | Target Bacteria | Unique Characteristics |

|---|---|---|---|---|

| Mersacidin | 20 amino acids; lanthionine rings | Inhibits cell wall biosynthesis via lipid II complexation | Gram-positive bacteria (MRSA) | Induces cell wall stress response |

| Nisin | 34 amino acids; multiple rings | Forms pores in membranes leading to depolarization | Gram-positive bacteria | Rapid action; less effective against resistant strains |

| Bacitracin | 11 amino acids; cyclic structure | Inhibits peptidoglycan synthesis | Gram-positive bacteria | Primarily acts on peptidoglycan precursors |

| Lacticin 3147 | 34 amino acids; lanthionine rings | Disrupts membrane integrity | Lactococcus lactis | Effective against lactic acid bacteria |

Mersacidin's unique ability to induce a stress response while inhibiting cell wall synthesis sets it apart from other lantibiotics, providing potential avenues for therapeutic applications where traditional antibiotics fail .

Mersacidin, a ribosomally synthesized and post-translationally modified peptide (RiPP), was first isolated in 1992 from Bacillus sp. strain HIL Y-85,54728. Initially classified as a lantibiotic due to its β-methyllanthionine residues and antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), it was later designated as a type-B lantibiotic based on its globular structure and inhibition of cell wall biosynthesis.

Key milestones in its characterization include:

- Structural elucidation: Identified as a 20-residue peptide with four intramolecular thioether bridges (lanthionine rings) and a C-terminal decarboxylated cysteine residue.

- Biosynthetic pathway: Cloning of the 12.3-kb gene cluster revealed enzymes for precursor modification, transport, and self-protection.

- Mechanistic insights: Demonstrated inhibition of peptidoglycan synthesis via lipid II binding, distinct from vancomycin’s target.

| Year | Key Development | Reference |

|---|---|---|

| 1992 | Isolation from Bacillus sp. | |

| 1995 | Structural gene (mrsA) cloning | |

| 2000 | Full gene cluster sequencing | |

| 2006 | Autoinduction mechanism identified |

Position within the Lantibiotic Family

Mersacidin belongs to the type-B lantibiotics, distinguished by:

- Globular structure: Compact, rigid conformation with no net charge, contrasting with the elongated, cationic type-A lantibiotics (e.g., nisin).

- Target specificity: Inhibits transglycosylation in peptidoglycan synthesis rather than forming membrane pores.

- Biosynthetic machinery: Relies on LanM-type modification enzymes (MrsM) and LanT transporters (MrsT), unlike type-A lantibiotics that use LanB/LanC systems.

Comparative Features of Lantibiotic Types

| Feature | Type-A Lantibiotics | Type-B Lantibiotics |

|---|---|---|

| Structure | Elongated, cationic | Globular, neutral |

| Mode of Action | Membrane disruption (pore formation) | Enzyme inhibition (e.g., transglycosylation) |

| Key Examples | Nisin, subtilin | Mersacidin, actagardine |

| Gene Cluster Components | lanB/lanC (modification), lanT (transport) | lanM (modification), lanT (transport) |

General Structural Characteristics

Mersacidin’s structure is defined by:

- Core Sequence: A 20-residue peptide with four lanthionine rings (A–D) and a decarboxylated cysteine at the C-terminus.

- Posttranslational Modifications:

Core Peptide Sequence and Ring Topology

| Residue | Amino Acid | Ring |

|---|---|---|

| 1 | Cysteine | A |

| 2 | Threonine | A |

| 3 | Phenylalanine | A |

| 4 | Alanine | A |

| 5 | Leucine | A |

| 6 | Cysteine | B |

| 7 | Alanine | B |

| 8 | Glycine | B |

| 9 | Alanine | B |

| 10 | Cysteine | C |

| 11 | Glycine | C |

| 12 | Alanine | C |

| 13 | Glutamate | C |

| 14 | Leucine | C |

| 15 | Cysteine | D |

| 16 | Threonine | D |

| 17 | Glutamate | D |

| 18 | Alanine | D |

| 19 | Alanine | D |

| 20 | Cysteine | D (decarboxylated) |

Data derived from structural studies.

Mersacidin is a ribosomally synthesized antimicrobial peptide consisting of 20 amino acid residues in its mature form [1] [2]. The compound is initially produced as a precursor peptide known as mersacidin prepeptide, which contains an unusually long 48 amino acid leader sequence followed by a 20 amino acid core peptide [3]. The precursor peptide sequence is: MSQEAIIRSWKDPFSRENSTQNPAGNPFSELKEAQMDKLVGAGDMEAACTFTLPGGGGVCTLTSECIC, where the leader peptide comprises positions 1-48 (MSQEAIIRSWKDPFSRENSTQNPAGNPFSELKEAQMDKLVGAGDMEAA) and the core peptide encompasses positions 49-68 (CTFTLPGGGGVCTLTSECIC) [4] [5].

The mature mersacidin peptide undergoes extensive post-translational processing to yield the final bioactive compound [1]. The core peptide contains several key amino acid residues that are critical for the formation of the characteristic structural features of mersacidin, including cysteine residues at positions 1, 15, and 20, threonine residues that undergo dehydration, and phenylalanine, leucine, proline, and glycine residues that contribute to the overall structural architecture [6] [7].

| Position | Amino Acid | Function |

|---|---|---|

| 1 | Cysteine | Participates in lanthionine bridge formation |

| 2 | Threonine | Subject to dehydration modification |

| 3 | Phenylalanine | Hydrophobic structural component |

| 15 | Cysteine | Forms thioether linkage |

| 16 | Serine | Undergoes dehydration to dehydroalanine |

| 17 | Glutamic acid | Essential for biological activity |

| 20 | Cysteine | Terminal residue subject to decarboxylation |

Post-Translational Modifications

Mersacidin undergoes extensive post-translational modifications that are essential for its biological activity and structural integrity [8] [9]. The modification process involves multiple enzymatic steps catalyzed by specific enzymes encoded within the mersacidin biosynthetic gene cluster [10].

The primary modification enzyme MrsM functions as a lanthionine synthetase that catalyzes both the dehydration of serine and threonine residues and the subsequent cyclization reactions [9]. The dehydration process converts serine residues to dehydroalanine and threonine residues to dehydrobutyrine [9]. These dehydrated amino acids serve as electrophilic centers that react with nucleophilic cysteine residues to form the characteristic thioether bridges [8].

A second critical modification is performed by the flavoprotein MrsD, which catalyzes the oxidative decarboxylation of the carboxy-terminal cysteine residue [8] [11]. This enzyme belongs to the homo-oligomeric flavin-containing cysteine decarboxylase family and utilizes flavin adenine dinucleotide as a cofactor [8]. The oxidative decarboxylation reaction removes carbon dioxide and two hydrogen atoms from the terminal cysteine, resulting in a mass decrease of 46.0055 daltons [8].

| Modification Type | Enzyme | Substrate | Product | Mass Change |

|---|---|---|---|---|

| Dehydration | MrsM | Serine | Dehydroalanine | -18 Da |

| Dehydration | MrsM | Threonine | Dehydrobutyrine | -18 Da |

| Cyclization | MrsM | Dehydrobutyrine + Cysteine | Lanthionine bridge | Variable |

| Decarboxylation | MrsD | Terminal cysteine | Aminoenethiol | -46.0055 Da |

Lanthionine and Methyllanthionine Bridges

Mersacidin contains four intramolecular thioether bridges that create a tetracyclic structure characteristic of type B lantibiotics [12] [1]. These bridges are formed through the nucleophilic addition of cysteine sulfur atoms to the electrophilic centers of dehydroalanine and dehydrobutyrine residues [8] [9].

The four rings are designated as rings A, B, C, and D, each with distinct structural characteristics [7]. Ring A is uniquely small and spans no additional amino acids beyond the participating residues, making it particularly interesting for lanthipeptide engineering applications [7]. Ring B encompasses seven amino acids, while rings C and D are intertwined, with ring D containing the decarboxylated cysteine residue [7].

The lanthionine bridges in mersacidin are primarily methyllanthionine structures, formed by the reaction of dehydrobutyrine residues with cysteine [12]. These methyllanthionine bridges contribute significantly to the thermal and proteolytic stability of the molecule [9]. The formation of these bridges requires the precise coordination of dehydration and cyclization reactions catalyzed by the bifunctional enzyme MrsM [9].

| Ring | Size | Bridge Type | Structural Significance |

|---|---|---|---|

| A | Minimal | Lanthionine | Uniquely small, no spanning residues |

| B | 7 amino acids | Methyllanthionine | Standard cyclic structure |

| C | Variable | Methyllanthionine | Intertwined with ring D |

| D | Variable | Modified methyllanthionine | Contains decarboxylated residue |

C-terminal S-[(Z)-2-aminovinyl]-3-methyl-D-cysteine Residue

The carboxy-terminal region of mersacidin contains a highly distinctive S-[(Z)-2-aminovinyl]-3-methyl-D-cysteine residue that results from the oxidative decarboxylation of the terminal cysteine [8] [11]. This modification is catalyzed by the flavoprotein MrsD and represents a critical step in the biosynthesis of the bioactive compound [8].

The formation of this unusual amino acid involves the removal of the carboxyl group from the terminal cysteine residue, creating an aminoenethiol functionality [8]. The reaction mechanism involves the abstraction of two hydrogen atoms and one molecule of carbon dioxide, resulting in the formation of an unsaturated thioether bridge [8]. This modification creates a unique structural feature that distinguishes mersacidin from other lantibiotics [13].

The S-[(Z)-2-aminovinyl]-3-methyl-D-cysteine residue is proposed to form through the addition of the aminoenethiol group to the dehydrobutyrine residue at position 15 of the mersacidin precursor [8]. This reaction creates the final thioether linkage that completes the tetracyclic structure of mersacidin [8]. The stereochemistry of this residue is critical for the biological activity of the compound [14].

| Property | Value | Significance |

|---|---|---|

| Molecular mass reduction | 46.0055 Da | Result of decarboxylation |

| Stereochemistry | Z-configuration | Critical for activity |

| Formation mechanism | Oxidative decarboxylation | Unique among lantibiotics |

| Enzyme requirement | MrsD (FAD-dependent) | Specific flavoprotein |

Three-Dimensional Structure and Conformation

The three-dimensional structure of mersacidin has been extensively studied using both nuclear magnetic resonance spectroscopy and X-ray crystallography [15] [16] [17]. The molecule adopts a compact, globular conformation that is stabilized by its four intramolecular thioether bridges [15] [18].

Crystal structure determination revealed that mersacidin assumes a rigid, compact fold in the solid state [15] [17]. The structure was solved by ab initio methods despite the challenges posed by merohedrally twinned crystals, yielding an accurate structural model with an R-value of 13.4 percent at atomic resolution [17]. The crystal structure corresponds to a protein-like molecule of approximately 120 atoms and represents one of the largest equal-atom structures solved by direct methods [17].

Nuclear magnetic resonance studies have revealed remarkable conformational flexibility of mersacidin in different environments [16] [19]. In water-methanol solutions, the molecule adopts a conformation that differs significantly from both the crystal structure and the structure observed in dodecylphosphocholine micelles [16]. The junction between alanine-12 and aminobutyric acid-13 serves as a critical hinge region that allows for conformational changes [16] [19].

The conformational adaptability of mersacidin involves large-amplitude twisting motions of approximately 162 degrees between different structural domains [20]. These conformational changes modulate the surface charge distribution and are believed to be essential for the biological activity of the compound [16] [19].

| Structural Method | Environment | Key Features |

|---|---|---|

| X-ray crystallography | Pure methanol crystals | Compact, rigid structure |

| Nuclear magnetic resonance | Water-methanol solution | Flexible, extended conformation |

| Nuclear magnetic resonance | Dodecylphosphocholine micelles | Intermediate conformation |

| Nuclear magnetic resonance | With lipid II | Conformationally adapted structure |

Physicochemical Characteristics

Mersacidin exhibits distinctive physicochemical properties that reflect its complex molecular structure and extensive post-translational modifications [12] [21] [22]. The compound has a molecular weight of 1826.2 grams per mole and a molecular formula of C80H120N20O21S4 [12] [21]. The exact mass determined by high-resolution mass spectrometry is 1824.7820 daltons [12].

The molecule contains 20 hydrogen bond donors and 26 hydrogen bond acceptors, contributing to its solubility characteristics and intermolecular interactions [12]. The topological polar surface area is 709 square angstroms, indicating significant polarity [12]. The compound has an XLogP3-AA value of -2, suggesting hydrophilic character [12].

Mersacidin demonstrates remarkable stability under various conditions due to its cyclic structure and thioether bridges [9]. The compound maintains structural integrity across a wide range of pH values and exhibits resistance to proteolytic degradation [9]. The lanthionine rings provide thermal stability, allowing the molecule to withstand elevated temperatures without loss of structural integrity [9].

The density of mersacidin is reported as 1.262 grams per cubic centimeter, with a theoretical boiling point of 2008 degrees Celsius at 760 millimeters of mercury [21]. The flash point is calculated to be 1168.2 degrees Celsius [21]. These extreme values reflect the highly stable nature of the cyclic peptide structure.

| Property | Value | Method |

|---|---|---|

| Molecular weight | 1826.2 g/mol | Computed |

| Exact mass | 1824.7820 Da | High-resolution mass spectrometry |

| Molecular formula | C80H120N20O21S4 | Elemental analysis |

| Hydrogen bond donors | 20 | Computational analysis |

| Hydrogen bond acceptors | 26 | Computational analysis |

| Topological polar surface area | 709 Ų | Computational analysis |

| XLogP3-AA | -2 | Partition coefficient calculation |

| Density | 1.262 g/cm³ | Calculated |

| Rotatable bonds | 18 | Structural analysis |

| Heavy atom count | 125 | Molecular composition |

The biosynthesis of mersacidin represents a complex multi-step process involving post-translational modifications of a ribosomally synthesized precursor peptide. This process is orchestrated by a dedicated gene cluster encoding modification enzymes, transport proteins, and regulatory factors that work in concert to produce the bioactive lantibiotic [1] [2].

Mersacidin Gene Cluster Organization

The mersacidin biosynthetic gene cluster spans approximately 12.3 kilobases and is located on the chromosome of Bacillus species strain HIL Y-85,54728 [1] [2]. The cluster consists of ten open reading frames organized into functional groups that facilitate the coordinated biosynthesis, processing, and regulation of mersacidin production [1] [3].

| Gene | Function | Protein Size (amino acids) | Protein Size (kDa) | Category |

|---|---|---|---|---|

| mrsA | Structural gene encoding prepeptide | 68 | Unknown | Structural |

| mrsM | Cyclization and dehydration enzyme | 1062 | 121 | Modification |

| mrsD | Oxidative decarboxylation enzyme | 194 | 21.7 | Modification |

| mrsT | Transporter with protease domain | Unknown | Unknown | Transport/Processing |

| mrsF | Immunity protein - ABC transporter | Unknown | Unknown | Immunity |

| mrsG | Immunity protein - ABC transporter | Unknown | Unknown | Immunity |

| mrsE | Immunity protein - ABC transporter | Unknown | Unknown | Immunity |

| mrsR1 | Single regulatory protein | Unknown | Unknown | Regulation |

| mrsR2 | Two-component response regulator | Unknown | Unknown | Regulation |

| mrsK2 | Two-component histidine kinase | Unknown | Unknown | Regulation |

The gene cluster is positioned at a chromosomal location corresponding to 348 degrees on the Bacillus subtilis 168 chromosome, indicating its conserved genomic context [1]. The organization demonstrates a typical Type B lantibiotic gene cluster architecture, with structural, modification, transport, immunity, and regulatory genes clustered together to ensure coordinated expression [2] [4].

Prepeptide Structure and Leader Sequence

The mersacidin precursor peptide is encoded by the structural gene mrsA and consists of 68 amino acids, making it unusually large compared to other lantibiotic precursors [5] [6]. The prepeptide is organized into two distinct functional regions with specific roles in biosynthesis and processing [5] [6].

| Region | Length (amino acids) | Function | Processing |

|---|---|---|---|

| Leader peptide | 48 | Recognition by modification enzymes, transport signal | Partially cleaved by MrsT, fully removed by AprE |

| Core peptide | 20 | Mature antibiotic after processing | Modified by MrsM and MrsD |

| Total prepeptide | 68 | Full precursor peptide | Encoded by mrsA gene |

The leader peptide, comprising the first 48 amino acids, is exceptionally long for a lantibiotic precursor and serves multiple critical functions [5]. It contains recognition sequences for the modification enzymes MrsM and MrsD, directing their specific activities to the appropriate residues in the core peptide [7] [8]. The leader also functions as a transport signal, facilitating the export of the modified peptide from the cell [9] [10].

A unique feature of the mersacidin leader peptide is the presence of a GDMEAA sequence positioned downstream of the conserved LanT cleavage site [7] [8]. This sequence is crucial for both modification efficiency and leader processing, representing a novel arrangement where a LanM recognition site is located after the typical protease cleavage site [7] [8]. The core peptide, consisting of the final 20 amino acids, undergoes extensive post-translational modifications to form the mature bioactive mersacidin molecule [5] [6].

Post-Translational Modification Enzymes

The conversion of the mersacidin precursor peptide into its mature bioactive form requires the coordinated action of two specialized modification enzymes: MrsM and MrsD. These enzymes catalyze distinct chemical transformations that are essential for the structural integrity and antimicrobial activity of mersacidin [2] [11].

| Enzyme | Function | Substrate | Product | Cofactor | Protein Family | Size (amino acids) | Size (kDa) |

|---|---|---|---|---|---|---|---|

| MrsM | Cyclization and dehydration | Serine and threonine residues | Lanthionine rings via dehydration and cyclization | Unknown | LanM family | 1062 | 121 |

| MrsD | Oxidative decarboxylation | C-terminal cysteine residue | Aminoenethiol residue | FAD | HFCD (Homo-oligomeric Flavin-Containing Cys Decarboxylases) | 194 | 21.7 |

MrsM (Cyclization and Dehydration)

MrsM functions as a bifunctional enzyme responsible for both the dehydration of serine and threonine residues and the subsequent cyclization reactions that form the characteristic lanthionine rings of mersacidin [2] [9]. This enzyme belongs to the LanM family of lanthipeptide synthetases and represents a 1,062-amino acid protein with a molecular weight of 121 kilodaltons [2].

The enzyme catalyzes the formation of mersacidin's four methyl-lanthionine rings through a two-step process [9] [12]. First, MrsM dehydrates specific serine and threonine residues in the core peptide to form dehydroalanine and dehydrobutyrine residues, respectively [9]. Subsequently, the enzyme facilitates the cyclization of these dehydrated residues with cysteine residues to form the thioether bridges characteristic of lanthionines [9] [12].

The GDMEAA sequence in the leader peptide plays a crucial role in MrsM recognition and activity [7]. Mutational studies have demonstrated that the negatively charged residues at positions D-5 and E-3 within this sequence are essential for efficient modification [7]. Substitution of these residues with alanine reduces the production of fully modified mersacidin by up to 95 percent, indicating their critical importance in enzyme-substrate interactions [7]. The mechanism appears to involve specific interactions between MrsM and these charged residues, facilitating proper positioning of the enzyme for efficient dehydration and cyclization reactions [7].

MrsD (Oxidative Decarboxylation)

MrsD catalyzes the oxidative decarboxylation of the C-terminal cysteine residue of the mersacidin precursor peptide, converting it to an aminoenethiol residue [11] [13]. This enzyme belongs to the HFCD (Homo-oligomeric Flavin-Containing Cys Decarboxylases) protein family and represents a 194-amino acid protein with a molecular weight of 21.7 kilodaltons [11] [13].

The enzyme utilizes FAD as a cofactor, distinguishing it from other members of the HFCD family such as EpiD, which uses FMN [11] [14]. The crystal structure of MrsD reveals a dodecameric particle with tetrahedral symmetry, where the FAD cofactor is bound to a structurally conserved region of the Rossmann-fold monomer [14]. The adenosyl phosphate of FAD is anchored in a well-defined binding site, with the adenosine moieties oriented toward the interior of the hollow particle [14].

The oxidative decarboxylation reaction involves the removal of carbon dioxide and two hydrogen atoms from the C-terminal cysteine, resulting in a mass decrease of 46.0055 daltons [11] [13]. This modification is essential for the formation of the unique S-[(Z)-2-aminovinyl]-3-methyl-D-cysteine residue found in mature mersacidin [11]. The reaction represents the first step in the biosynthesis of this unusual amino acid, with the resulting aminoenethiol intermediate subsequently participating in the formation of the final lanthionine ring [11] [13].

MrsD exhibits strict substrate specificity, recognizing only mersacidin precursor peptides and not substrates of related enzymes such as EpiD [11]. This specificity is likely conferred by the unique leader sequence of mersacidin, which contains recognition elements distinct from those of other lantibiotic precursors [11]. The enzyme requires the presence of a conserved histidine residue in its active site, as demonstrated by the complete loss of activity when this residue is substituted with asparagine [11].

Transport and Leader Peptide Processing

The transport and processing of mersacidin involves a unique two-step mechanism that distinguishes it from other Class II lanthipeptides. This process involves the bifunctional transporter MrsT and the extracellular protease AprE, working sequentially to achieve complete leader peptide removal and peptide activation [15] [9].

| Component | Function | Processing Step | Location | Product |

|---|---|---|---|---|

| MrsT | Bifunctional transporter and leader protease | Partial leader cleavage (leaves GDMEAA) | Membrane-associated | GDMEAA-mersacidin (inactive) |

| AprE | Extracellular protease for final activation | Complete leader removal | Extracellular | Mature mersacidin (active) |

Role of MrsT

MrsT functions as a bifunctional protein combining transport and proteolytic activities essential for mersacidin export and initial processing [2] [15]. The protein contains a transporter domain responsible for the export of modified mersacidin across the cell membrane and an associated protease domain that partially cleaves the leader peptide during transport [2] [15].

The protease domain of MrsT recognizes and cleaves the leader peptide at the conserved LanT cleavage site, which is positioned six amino acids upstream from the end of the leader sequence [15] [9]. This cleavage pattern is unique among Class II lanthipeptides, as MrsT does not completely remove the leader peptide but instead leaves a hexapeptide sequence (GDMEAA) attached to the core peptide [15] [9].

The partial processing by MrsT results in the export of GDMEAA-mersacidin, which remains inactive until further processing occurs [15]. This incomplete leader removal may serve several biological functions, including protection of the producer cell from the antimicrobial activity of mersacidin during transport, facilitation of membrane passage, or maintenance of peptide stability until final activation [15]. The retention of these six amino acids may also play a role in the proper folding and secretion of the peptide, as the removal of the entire leader sequence could potentially destabilize the molecule during membrane transport [15].

Studies have demonstrated that MrsT can recognize and process mersacidin precursors even in the absence of the core peptide, indicating that the protease domain recognizes specific sequence elements within the leader peptide itself [16]. This recognition is likely mediated by the conserved cleavage site sequence, which is found in many other Class II lanthipeptides but results in complete leader removal in those systems [15].

Regulation of Biosynthesis

The regulation of mersacidin biosynthesis involves a sophisticated network of regulatory proteins that control both the production of the antibiotic and the immunity response of the producer strain. This regulatory system includes both single-component and two-component regulatory elements that respond to environmental conditions and cell density signals [17] [18].

| Protein | Type | Function | Target Genes | Role in Autoinduction |

|---|---|---|---|---|

| MrsR1 | Single response regulator | Regulates biosynthetic genes (mrsA transcription) | mrsA | Slightly involved |

| MrsR2 | Two-component response regulator | Regulates immunity genes (mrsFGE operon) | mrsFGE | Essential for autoinduction recognition |

| MrsK2 | Two-component histidine kinase | Sensor kinase for MrsR2 | Via MrsR2 | Essential for autoinduction recognition |

Role of MrsR1

MrsR1 functions as a single response regulator that is essential for mersacidin production and specifically controls the transcription of the structural gene mrsA [17] [19]. This protein shows similarity to response regulators but lacks an associated histidine kinase, suggesting it may be activated by alternative mechanisms or function independently of phosphorylation [17].

Disruption of mrsR1 results in complete loss of mersacidin production, demonstrating its essential role in biosynthesis [17] [19]. However, inactivation of MrsR1 does not affect producer self-protection, indicating that this regulator specifically controls the biosynthetic pathway rather than immunity functions [17]. The protein exclusively regulates the expression of mrsA and does not influence the transcription of immunity genes, suggesting a dedicated role in controlling antibiotic production [17].

The mechanism by which MrsR1 regulates mrsA transcription involves recognition of specific promoter elements upstream of the structural gene [17]. The mrsA promoter contains recognition sequences for the housekeeping sigma factor SigA, and MrsR1 likely functions as a transcriptional activator that enhances RNA polymerase binding and transcription initiation [20] [18]. The timing of MrsR1 activity is coordinated with the growth phase of the producer strain, as mrsA transcription begins during early stationary phase between 8 and 16 hours of culture [1] [20].

Two-Component Regulatory System MrsR2/K2

The MrsR2/K2 two-component system consists of the histidine kinase MrsK2 and the response regulator MrsR2, which together control the expression of immunity genes and participate in the autoinduction mechanism [17] [19]. This system is essential for producer self-protection and plays a crucial role in the cell-density-dependent regulation of mersacidin biosynthesis [17] [18].

MrsK2 functions as a membrane-associated sensor kinase that detects the presence of mersacidin in the extracellular environment [17] [18]. Upon detection of the signal molecule, MrsK2 undergoes autophosphorylation and subsequently transfers the phosphate group to MrsR2, activating the response regulator [17]. The activated MrsR2 then binds to promoter sequences upstream of the mrsFGE operon, stimulating transcription of the immunity genes [17].

The MrsR2/K2 system is specifically responsible for regulating the ABC transporter complex MrsFGE, which provides producer self-protection against mersacidin [17] [19]. Inactivation of this two-component system leads to increased susceptibility to mersacidin, as demonstrated by enhanced binding of the antibiotic to producer cells in knockout mutants [17]. Reverse transcription-PCR analysis has confirmed that the structural genes of the ABC transporter are not transcribed in MrsR2/K2 knockout mutants, while wild-type strains show normal expression of these immunity genes [17].

The system also plays a central role in the autoinduction mechanism, as knockout mutants fail to respond to mersacidin addition by increasing mrsA transcription [18] [21]. This indicates that the MrsR2/K2 system is essential for recognizing mersacidin as a signal molecule and transmitting this information to the biosynthetic machinery [18].

Autoinduction Mechanism

Mersacidin biosynthesis is regulated by an autoinduction mechanism whereby the mature antibiotic functions as a signal molecule that enhances its own production [20] [18]. This quorum-sensing-like system allows the producer strain to respond to cell density and coordinate mersacidin production with population size [18].

The autoinduction mechanism is triggered when mersacidin accumulates in the culture medium and is detected by the MrsR2/K2 two-component system [18] [21]. Addition of mersacidin at a concentration of 2 milligrams per liter to exponentially growing cultures results in earlier production of antibacterial activity compared to control cultures [18]. Real-time PCR experiments have demonstrated that mrsA expression is remarkably increased in mersacidin-induced cultures compared to uninduced controls [18].

The specificity of the autoinduction response has been confirmed by control experiments using vancomycin, another antibiotic that binds to lipid II [18] [21]. Unlike mersacidin, vancomycin does not activate mrsA transcription, indicating that the induction is specific to mersacidin recognition rather than a general response to cell wall biosynthesis inhibition [18] [21].

The autoinduction mechanism involves both regulatory systems but with distinct roles [18] [21]. The MrsR2/K2 system is essential for signal recognition and transduction, as knockout mutants completely fail to respond to mersacidin addition [18]. MrsR1 also participates in the autoinduction response, though its role appears to be secondary to that of the two-component system [18]. The coordinated action of these regulatory elements ensures that mersacidin production is enhanced when the antibiotic is present in the environment, potentially providing a competitive advantage in microbial communities [18].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Wikipedia

Dates

Explore Compound Types